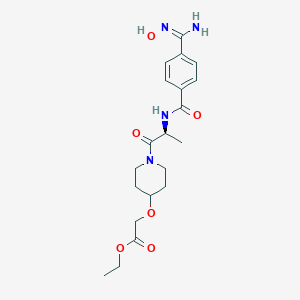
Sibrafiban
Vue d'ensemble
Description
Sibrafiban (Ro 48–3657, proposed brand name Xubix) is the double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor . It was being developed for secondary prevention of arterial thrombosis following unstable angina pectoris and acute myocardial infarction (MI) .
Synthesis Analysis
The concentrations of the active metabolite of sibrafiban, Ro 44–3888, in plasma and urine were determined by column-switching liquid chromatography combined with tandem mass spectrometry .Molecular Structure Analysis
The Sibrafiban molecule contains a total of 59 bond(s). There are 31 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 tertiary amide(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 1 hydroxyl .Chemical Reactions Analysis
Sibrafiban is a double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor .Physical And Chemical Properties Analysis
Sibrafiban has a density of 1.3±0.1 g/cm3, an index of refraction of 1.598, molar refractivity of 107.4±0.5 cm3, #H bond acceptors: 10, #H bond donors: 4, #Freely Rotating Bonds: 9, #Rule of 5 Violations: 1, ACD/LogP: 1.03, ACD/LogD (pH 5.5): 0.55, ACD/BCF (pH 5.5): 1.53, ACD/KOC (pH 5.5): 46.96, ACD/LogD (pH 7.4): 0.56, ACD/BCF (pH 7.4): 1.56, ACD/KOC (pH 7.4): 47.91, Polar Surface Area: 144 Å2, Polarizability: 42.6±0.5 10-24 cm3, Surface Tension: 51.7±7.0 dyne/cm, Molar Volume: 314.7±7.0 cm3 .Applications De Recherche Scientifique
Clinical Trials in Cardiovascular Medicine : A study highlighted the evolution of phase III clinical trials in cardiovascular medicine, using the development of Sibrafiban as a case study. The failed large-scale attempt to develop Sibrafiban, an oral glycoprotein IIb/IIIa inhibitor, for secondary prevention of coronary heart disease, provided insights into the design and conduct of such trials (Armstrong et al., 2004).
Pharmacokinetics and Pharmacodynamics : Research investigated the pharmacokinetics and pharmacodynamics of Sibrafiban in healthy male volunteers. The study aimed to understand the drug's effects on platelet aggregation and its relationship with plasma concentrations, finding Sibrafiban to have good pharmacological prerequisites for therapy in secondary prevention of arterial thrombosis (Wittke et al., 1999).
Sibrafiban for Secondary Prevention of Cardiac Events : Sibrafiban was studied for its effectiveness in preventing cardiac events in patients stabilized after acute coronary syndromes. The research focused on its comparison with aspirin, highlighting its dose-dependent inhibition of platelet aggregation (Dooley et al., 1999).
Sibrafiban in Acute Coronary Syndromes : Another study presented at the American College of Cardiology sessions discussed the use of Sibrafiban in patients with acute coronary syndromes. It emphasized the drug's dosage adjustments based on patient weight and renal function (Villareal et al., 2000).
TIMI 12 Trial : This randomized trial investigated Sibrafiban in patients after an acute coronary syndrome, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability. The study found high levels of platelet inhibition achieved by Sibrafiban but noted a relatively high incidence of minor bleeding (Cannon et al., 1998).
Comparison with Aspirin for Cardiovascular Event Prevention : A randomized trial compared Sibrafiban with aspirin for preventing cardiovascular events after acute coronary syndromes. The study found no additional benefit of Sibrafiban over aspirin for secondary prevention and noted more dose-related bleeding with Sibrafiban (Topol et al., 2000).
Mécanisme D'action
Sibrafiban is the double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor . GP IIb/IIIa antagonists have their mechanism of action in platelet aggregation prevention, distal thromboembolism, and thrombus formation, whereas the initial platelet binding to damage vascular areas is preserved .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUCLPUOSXSNJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sibrafiban | |
CAS RN |
170094-62-9 | |
| Record name | Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170094-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




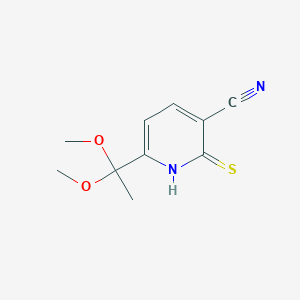
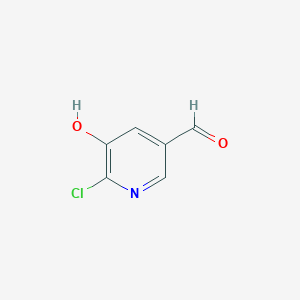
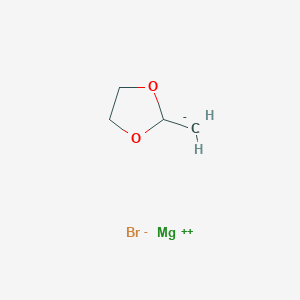
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
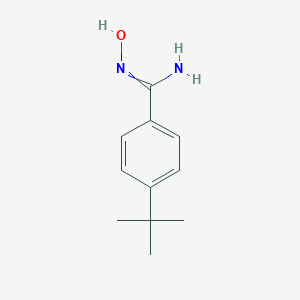
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)

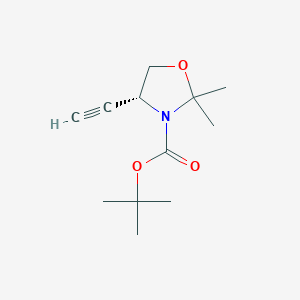

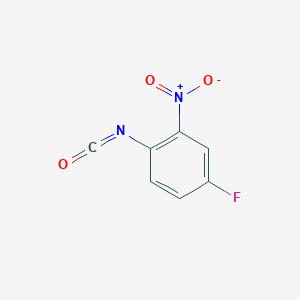
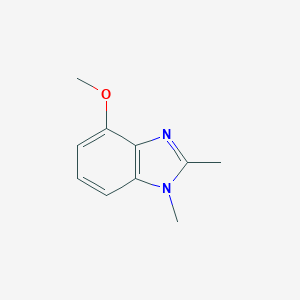
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)